Dibromomalononitrile

Description

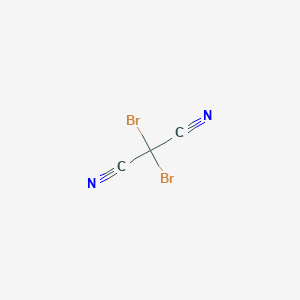

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromopropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br2N2/c4-3(5,1-6)2-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNYYTDCIRGSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172202 | |

| Record name | Dibromomalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-23-0 | |

| Record name | 2,2-Dibromopropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromomalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromomalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibromomalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromomalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP7LTT03Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Dibromomalononitrile

Introduction: Dibromomalononitrile (C₃Br₂N₂) is a halogenated organic compound of significant interest in synthetic chemistry. Its reactive nature, stemming from the two bromine atoms and two nitrile groups attached to a central carbon, makes it a valuable intermediate and building block for the synthesis of various complex molecules, including pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of the primary synthesis route for this compound, detailed experimental protocols, and relevant quantitative data tailored for researchers and professionals in chemical and drug development.

Core Synthesis Route: Direct Bromination of Malononitrile

The most established and widely cited method for preparing this compound is through the direct bromination of malononitrile. This reaction is typically performed in an aqueous medium where bromine is added to a cooled suspension of malononitrile. The reaction proceeds via the substitution of the acidic methylene protons of malononitrile with bromine atoms.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[1] This method details the formation of a stable this compound-potassium bromide complex, which is often the isolated product.

Materials:

-

Malononitrile

-

Potassium Bromide (KBr)

-

Liquid Bromine (Br₂)

-

Water (H₂O)

-

Phosphorus Pentoxide (P₄O₁₀) for desiccation

Equipment:

-

Three-necked flask (2 L)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Büchner funnel

-

Vacuum desiccator

Procedure:

-

Preparation of Reaction Mixture: In a 2-liter three-necked flask, combine 900 mL of cold water, 99 g (1.5 moles) of malononitrile, and 75 g (0.63 moles) of potassium bromide.[1]

-

Cooling: Place the flask in an ice-water bath and begin stirring. Cool the mixture until the internal temperature drops to 5–10°C. Solid material may crystallize at this stage.[1]

-

Addition of Bromine: While maintaining the temperature at 5–10°C, add 488 g (3.05 moles) of bromine dropwise from the dropping funnel over a period of 2.5 hours.[1] Caution: This step should be performed in a well-ventilated fume hood as bromine is corrosive and toxic.

-

Reaction Completion: After the bromine addition is complete, continue to stir the mixture for an additional 2 hours, ensuring the temperature remains between 5–10°C.[1]

-

Isolation of Product: Collect the precipitated solid complex by filtration using a Büchner funnel.[1]

-

Washing: Wash the collected product with 150 mL of ice-cold water.[1]

-

Drying: Suction the product as dry as possible on the funnel for approximately 1 hour. Subsequently, dry the grainy, light-yellow product to a constant weight in a vacuum desiccator over phosphorus pentoxide.[1]

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis of the this compound-potassium bromide complex as described in the protocol.

| Parameter | Value | Moles | Notes |

| Reactants | |||

| Malononitrile | 99 g | 1.5 mol | Starting material.[1] |

| Bromine | 488 g (158 mL) | 3.05 mol | Brominating agent.[1] |

| Potassium Bromide | 75 g | 0.63 mol | Forms a stable complex with the product.[1] |

| Solvent | |||

| Water | 900 mL | - | Reaction medium.[1] |

| Reaction Conditions | |||

| Temperature | 5–10°C | - | Maintained throughout addition and stirring.[1] |

| Bromine Addition Time | 2.5 hours | - | Slow, dropwise addition is crucial.[1] |

| Post-addition Stirring | 2 hours | - | To ensure the reaction goes to completion.[1] |

| Product & Yield | |||

| Product Form | This compound-KBr Complex | - | Light-yellow, grainy solid.[1] |

| Yield | 324–340 g | - | Corresponds to an 85–89% yield.[1] |

Safety and Handling

-

Malononitrile: This compound is toxic.[2][3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bromine: Bromine is highly corrosive, toxic, and causes severe burns. All operations involving bromine must be conducted in a certified chemical fume hood.[1]

-

Cyanide Hazard: Although not explicitly stated for this compound, related compounds like tetracyanoethylene can release hydrogen cyanide in the presence of moisture.[1] It is prudent to handle the product in a well-ventilated area and avoid contact with skin.

References

"physical and chemical properties of Dibromomalononitrile"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomalononitrile, a halogenated nitrile compound, has garnered significant interest within the scientific community for its versatile chemical reactivity and potential applications in various fields, including organic synthesis and as a biocide. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities, with a focus on aspects relevant to drug development.

Physical and Chemical Properties

This compound is a compound with the chemical formula C₃Br₂N₂. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

| Identifier | Value |

| IUPAC Name | Dibromopropanedinitrile |

| CAS Number | 1885-23-0[1] |

| Molecular Formula | C₃Br₂N₂ |

| Molecular Weight | 223.85 g/mol |

| Canonical SMILES | C(#N)C(Br)(Br)C#N |

| InChI | InChI=1S/C3Br2N2/c4-3(5,1-6)2-7 |

| Property | Value | Notes |

| Density | 2.5 ± 0.1 g/cm³ | Predicted value |

| Boiling Point | 114.8 ± 35.0 °C at 760 mmHg | Predicted value |

| Flash Point | 23.3 ± 25.9 °C | Predicted value |

| Vapor Pressure | 19.5 ± 0.2 mmHg at 25°C | Predicted value |

| Refractive Index | 1.600 | Predicted value |

| LogP | 2.73 | Predicted value |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct bromination of malononitrile.

Experimental Protocol: Synthesis from Malononitrile and Bromine

This protocol is adapted from established procedures for the bromination of active methylene compounds.

Materials:

-

Malononitrile

-

Liquid Bromine

-

Water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a reaction vessel equipped with a stirrer, dissolve malononitrile in water.

-

Cool the solution in an ice bath to a temperature between 0 and 5 °C.

-

While maintaining the low temperature and stirring vigorously, slowly add liquid bromine dropwise to the reaction mixture. The addition should be controlled to prevent a rapid increase in temperature.

-

After the complete addition of bromine, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain the final this compound.

Chemical Reactivity

This compound is a highly reactive compound due to the presence of two electron-withdrawing nitrile groups and two good leaving groups (bromide ions) on the same carbon atom. This makes the central carbon atom highly electrophilic and susceptible to attack by nucleophiles.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles, leading to the displacement of one or both bromide ions. These reactions are valuable for the synthesis of a wide range of substituted malononitriles and heterocyclic compounds.

General Reaction Scheme with Nucleophiles:

-

Reaction with Thiols: The reaction with thiols or thiolates can lead to the formation of thioether derivatives. These reactions are often rapid and can be carried out under mild conditions.

-

Reaction with Amines: Primary and secondary amines can displace the bromide ions to form aminomalononitriles.

-

Reaction with Azides: The reaction with sodium azide can be used to introduce the azido group, which is a versatile functional group for further transformations, such as cycloadditions or reductions.

Cycloaddition Reactions

This compound can participate in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, its reaction with nitrones has been reported, leading to the formation of five-membered heterocyclic rings.

Precursor for Heterocyclic Synthesis

The high reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. By reacting with dinucleophilic reagents, it can be used to construct different ring systems.

Biological Activity and Relevance to Drug Development

This compound is known to possess potent antimicrobial properties and has been utilized as a biocide. Its mechanism of action is believed to involve multiple targets within microbial cells.

Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is likely attributed to its high electrophilicity, allowing it to react with biological nucleophiles such as the thiol groups of cysteine residues in proteins and enzymes.

Potential Mechanisms:

-

Enzyme Inhibition: By reacting with cysteine residues in the active sites of essential enzymes, this compound can act as an irreversible inhibitor, leading to the disruption of critical metabolic pathways.[2][3][4] This covalent modification would permanently inactivate the enzyme.

-

Disruption of Bacterial Cell Membranes: While not definitively established for this compound itself, other small antimicrobial molecules are known to disrupt the integrity of bacterial cell membranes.[5] The lipophilic nature of this compound may facilitate its interaction with the lipid bilayer, leading to membrane permeabilization and cell death.

-

General Reactivity with Cellular Nucleophiles: The compound can also react with other important biomolecules containing nucleophilic groups, such as glutathione, leading to oxidative stress and general cellular damage.

Considerations for Drug Development

The high reactivity of this compound, while responsible for its potent biological activity, also presents challenges for its direct use as a therapeutic agent due to potential off-target effects and toxicity. However, its scaffold can serve as a starting point for the design of more selective covalent inhibitors. By modifying the structure to tune its reactivity and introduce moieties that direct it to specific protein targets, it may be possible to develop novel drug candidates.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, oxidizing agents, and reducing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Thermal Decomposition: Upon heating, this compound may decompose to release toxic fumes, including hydrogen bromide and nitrogen oxides.

Conclusion

This compound is a versatile and highly reactive compound with significant potential in organic synthesis and as a biologically active agent. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an attractive building block for the creation of complex molecules. For drug development professionals, understanding its reactivity and potential mechanisms of action can inspire the design of novel covalent inhibitors. However, its inherent reactivity necessitates careful handling and a thorough understanding of its safety profile. Further research into its specific biological targets and signaling pathway interactions will be crucial for realizing its full potential in medicinal chemistry.

References

- 1. Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of DNA topoisomerases by microbial inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of lipid bilayer perturbation by bactericidal membrane-active small molecules - Publications of the IAS Fellows [repository.ias.ac.in]

A Technical Guide to Dibromomalononitrile (CAS 1885-23-0): Synthesis, Reactivity, and Applications for Researchers

Introduction

Dibromomalononitrile, identified by the CAS number 1885-23-0, is a highly reactive organobromine compound. Structurally, it is a geminal dihalide derivative of malononitrile. While not widely known for direct biological activity, its significance in organic chemistry lies in its role as a versatile synthetic intermediate and a precursor for complex molecules. This technical guide provides an in-depth overview of its properties, synthesis, key reactions, and safety protocols, tailored for researchers, chemists, and professionals in drug development who may utilize it as a chemical building block.

Chemical and Physical Properties

This compound is a compound whose utility is defined by its physical and chemical characteristics. The quantitative data available for this substance are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1885-23-0 | [1][2] |

| Molecular Formula | C₃Br₂N₂ | [1][2] |

| Molecular Weight | 223.854 g/mol | [1][2] |

| Synonyms | 2,2-Dibromomalononitrile, Propanedinitrile, dibromo- | [1][3] |

| Density | 2.5 ± 0.1 g/cm³ | [2] |

| Boiling Point | 43-45 °C @ 4 Torr114.8 ± 35.0 °C @ 760 mmHg | [2][3] |

| Melting Point | 3 °C | [3] |

| Flash Point | 23.3 ± 25.9 °C | [2] |

| Canonical SMILES | C(#N)C(C#N)(Br)Br | [1] |

| InChIKey | LUNYYTDCIRGSDM-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The most common and well-documented synthesis of this compound involves the direct bromination of malononitrile in an aqueous solution. The product is often isolated as a more stable complex with potassium bromide.

The synthesis is a straightforward electrophilic substitution on the activated methylene carbon of malononitrile.

Caption: Workflow for the synthesis of the this compound-KBr complex.

This protocol is adapted from established procedures for the synthesis of the compound.

Caution: This procedure involves bromine, a hazardous and corrosive substance. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Apparatus:

-

A 2-liter three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Büchner funnel for filtration

-

-

Reagents:

-

Malononitrile: 99 g (1.5 moles)

-

Potassium Bromide (KBr): 75 g (0.63 moles)

-

Bromine (Br₂): 488 g (3.05 moles)

-

Cold Water: 900 ml for reaction, 150 ml for washing

-

-

Procedure:

-

Equip the three-necked flask with the stirrer, dropping funnel, and thermometer.

-

Add 900 ml of cold water, 99 g of malononitrile, and 75 g of potassium bromide to the flask.

-

Place the flask in an ice-water bath and begin stirring.

-

Once the temperature of the mixture drops to 5–10 °C, begin the dropwise addition of 488 g of bromine from the dropping funnel. This addition should be controlled over a period of approximately 2.5 hours to maintain the reaction temperature.

-

After the bromine addition is complete, continue stirring the mixture for an additional 2 hours, ensuring the temperature remains between 5–10 °C.

-

Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with 150 ml of ice-cold water.

-

Dry the product as thoroughly as possible on the funnel by suction.

-

For final drying, transfer the grainy product to a vacuum desiccator containing a suitable desiccant (e.g., phosphorus pentoxide) until a constant weight is achieved. The expected yield of the light-yellow product is in the range of 85–89%.

-

Chemical Reactivity and Applications

This compound's primary value is as a reactive intermediate for synthesizing other important chemical compounds, particularly those with cyano groups.

The two geminal bromine atoms are excellent leaving groups, and the electron-withdrawing nitrile groups make the central carbon highly electrophilic, facilitating a range of reactions. Its most notable application is in the synthesis of tetracyanoethylene (TCNE), a powerful electron acceptor used in charge-transfer complex studies.

Caption: Key synthetic pathways starting from this compound.

This compound (as its KBr complex) can be converted to TCNE via a copper-promoted coupling reaction.[4]

-

Apparatus:

-

A 2-liter three-necked flask

-

Sealed mechanical stirrer

-

Reflux condenser

-

-

Reagents:

-

This compound-potassium bromide complex: 254 g (approx. 0.25 moles of the complex)

-

Dry Benzene: 1 liter

-

Precipitated Copper Powder: 100 g (1.57 g-atoms)

-

-

Procedure:

-

Place 254 g of the this compound-KBr complex and 1 liter of dry benzene into the flask.

-

Start the stirrer and add 100 g of copper powder.

-

Heat the mixture to reflux with constant, vigorous stirring for 10–16 hours. The benzene solution will turn a progressively deeper yellow.

-

At the end of the reaction, filter the hot mixture by gravity to remove copper salts and unreacted copper.

-

The TCNE can then be isolated from the benzene filtrate by concentration and crystallization.

-

Relevance in Drug Development and Research

Current literature does not indicate that this compound itself possesses significant, well-characterized biological activity or is used as a direct therapeutic agent. Its primary role in the context of drug discovery and development is that of a specialized chemical building block.[5][6] Companies involved in synthesizing pharmaceutical intermediates list it as part of their portfolio, underscoring its utility in constructing more complex molecular architectures.[6]

Researchers can leverage its reactivity to introduce a dicyanomethyl group or to construct novel heterocyclic systems and other complex scaffolds that may be screened for biological activity. Therefore, its contribution is indirect, serving as a starting material in the synthesis of novel chemical entities for early-stage discovery research.[5]

Safety and Handling

This compound is a hazardous chemical and must be handled with care. The following information is based on available Safety Data Sheets (SDS).

Table 2: GHS Hazard and Precautionary Information

| Category | Statement |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water. |

-

Handling: Work should be conducted in a well-ventilated fume hood. Avoid generating dust. Do not inhale the substance or allow it to come into contact with skin and eyes. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | CAS#:1885-23-0 | Chemsrc [chemsrc.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. 2,2-DIBROMO-MALONONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

The Electrophilic Heart of a Versatile Reagent: An In-depth Technical Guide to the Reactivity of Dibromomalononitrile

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Dibromomalononitrile, a geminal dihalonitrile, stands as a potent and versatile electrophilic building block in modern organic synthesis. Its unique structural feature, a carbon atom substituted with two bromine atoms and two cyano groups, renders it highly susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, with a particular focus on its reactions with nucleophiles and its utility in the synthesis of diverse heterocyclic systems of medicinal interest. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.

Introduction

The malononitrile scaffold is a cornerstone in the construction of a wide array of organic molecules, particularly nitrogen-containing heterocycles that form the backbone of many pharmaceutical agents. The introduction of two bromine atoms onto the central carbon atom of malononitrile dramatically enhances its electrophilicity, making this compound a highly reactive and valuable reagent. The two cyano groups act as powerful electron-withdrawing groups, polarizing the C-Br bonds and making the central carbon atom an excellent target for nucleophilic attack. This heightened reactivity opens doors to a plethora of synthetic possibilities, enabling the construction of complex molecular architectures from simple precursors. This guide will delve into the core aspects of this compound's reactivity, providing the necessary technical details for its effective utilization in the laboratory.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective handling in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1885-23-0 |

| Molecular Formula | C₃Br₂N₂ |

| Molecular Weight | 223.85 g/mol |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

| Boiling Point | 114.8 ± 35.0 °C at 760 mmHg[1] |

| Density | 2.5 ± 0.1 g/cm³[1] |

| Flash Point | 23.3 ± 25.9 °C[1] |

| Solubility | Information not available in search results |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: As this compound contains no hydrogen atoms, it will not exhibit a ¹H NMR spectrum. However, the ¹H NMR of its reaction products will be critical for structural elucidation.

-

¹³C NMR: The ¹³C NMR spectrum of this compound is expected to show two signals: one for the quaternary carbon atom bonded to the bromine and cyano groups, and one for the carbon atoms of the cyano groups. The chemical shift of the quaternary carbon is expected to be significantly downfield due to the deshielding effects of the electronegative bromine and nitrogen atoms. The nitrile carbons typically appear in the range of 110-125 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be characterized by a strong absorption band corresponding to the C≡N stretching vibration, typically found in the region of 2260-2240 cm⁻¹. The C-Br stretching vibrations are expected to appear in the fingerprint region, generally below 800 cm⁻¹.

Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom. This allows for a range of reactions, primarily with nucleophiles, leading to the formation of various functionalized and heterocyclic compounds.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions where one or both bromine atoms are displaced by a nucleophile. The reaction's outcome can often be controlled by stoichiometry and reaction conditions.

The reaction of this compound with primary and secondary amines, as well as anilines, is a facile process leading to the formation of aminomalononitrile derivatives. The high reactivity of this compound allows these reactions to proceed under mild conditions.

Caption: Proposed pathway for the synthesis of a bis-tetrazole from this compound.

Synthesis of Thiazoles and other Heterocycles

This compound is a valuable precursor for the synthesis of a variety of other heterocyclic systems, including thiazoles and pyrazoles. These heterocycles are frequently found in compounds with antimicrobial and other biological activities.

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. By analogy, this compound, with its two electrophilic centers, can react with thiourea to potentially form aminothiazole derivatives.

Experimental Protocol: General Hantzsch Thiazole Synthesis

-

Materials: α-Halocarbonyl compound (or equivalent), thiourea (or substituted thioamide), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the α-halocarbonyl compound and thiourea in the solvent.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the thiazole product.

-

Isolate the product by filtration, wash, and dry.

-

Purify by recrystallization if necessary.

-

Hantzsch-type Thiazole Synthesis Pathway

Caption: Plausible reaction pathway for the synthesis of a thiazole derivative.

Applications in Drug Development

The ability of this compound to serve as a scaffold for the synthesis of diverse heterocyclic compounds makes it a valuable tool in drug discovery and development. Many of the heterocyclic cores that can be accessed using this reagent, such as pyrazoles, thiazoles, and tetrazoles, are known to exhibit a wide range of biological activities.

-

Antimicrobial Agents: Thiazole and pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties. The synthesis of novel derivatives using this compound could lead to the discovery of new antimicrobial agents with improved efficacy or novel mechanisms of action.

-

Antiviral and Anticancer Agents: Nitrogen-containing heterocycles are prevalent in antiviral and anticancer drugs. The structural diversity that can be achieved through the reactions of this compound provides a platform for the generation of compound libraries for screening against various viral and cancer targets.

While direct involvement of this compound in specific signaling pathways is not yet established, its role as a versatile building block for generating libraries of potentially bioactive compounds is of significant interest to medicinal chemists.

Conclusion

This compound is a highly reactive and versatile reagent with significant potential in organic synthesis and medicinal chemistry. Its electrophilic nature, driven by the presence of two bromine atoms and two cyano groups, allows for a wide range of reactions, particularly with nucleophiles, leading to the formation of diverse and complex molecular structures. The ability to efficiently construct heterocyclic scaffolds, which are central to many pharmaceuticals, underscores the importance of this compound as a valuable tool for drug discovery and development professionals. Further exploration of its reactivity is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive compounds.

References

Technical Guide: 2,2-Dibromo-3-nitrilopropionamide (DBNPA)

Disclaimer: This technical guide provides information on 2,2-Dibromo-3-nitrilopropionamide (DBNPA), a widely used industrial biocide. Initial searches for "2,2-dibromopropanedinitrile" did not yield a distinct chemical profile, suggesting the query may refer to the closely related and commercially significant compound, DBNPA. All subsequent information pertains to DBNPA.

This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth overview of DBNPA's chemical synonyms, physicochemical properties, mechanism of action, and a representative experimental protocol.

Chemical Synonyms and Identifiers

2,2-Dibromo-3-nitrilopropionamide is a fast-acting, non-oxidizing biocide effective against a broad spectrum of microorganisms.[1] It is known by several synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Value |

| IUPAC Name | 2,2-Dibromo-2-cyanoacetamide |

| CAS Number | 10222-01-2 |

| Common Synonyms | DBNPA, 2,2-Dibromo-2-cyanoacetamide, Dibromocyanoacetamide, 2,2-Dibromo-2-carbamoylacetonitrile |

| EC Number | 233-539-7 |

| UNII | 7N51QGL6MJ |

Physicochemical and Toxicological Properties

DBNPA is typically a white to off-white crystalline solid with a mild antiseptic odor.[1][2] Its utility as a biocide is intrinsically linked to its chemical reactivity and physical characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₃H₂Br₂N₂O | [3] |

| Molar Mass | 241.87 g/mol | [1] |

| Melting Point | 122-126 °C | [1][4] |

| Solubility in Water | 1.5 g/100 mL (15,000 mg/L) | [4] |

| Vapor Pressure | 0.0009 mmHg | [4] |

| log Kow (Octanol-Water Partition Coefficient) | 0.80 at pH 7 | [4] |

| LD50 (Oral, Rat) | >2,000 mg/kg | [5] |

| LC50 (Fish, 96h) | 1.8 - 3.3 mg/kg | [5] |

Mechanism of Action as a Biocide

DBNPA is a moderate electrophilic biocide that functions by rapidly disrupting the cellular metabolism of microorganisms.[1][6] Its primary mechanism does not involve cell lysis but rather an intracellular chemical attack.

The key steps are:

-

Cellular Penetration: DBNPA quickly diffuses across the cell membrane.[7]

-

Reaction with Nucleophiles: Once inside the cell, the electrophilic bromine atoms of DBNPA react with sulfur-containing nucleophiles, such as the thiol groups (-SH) in cysteine and glutathione.[6]

-

Enzyme Inactivation: This reaction leads to the irreversible inactivation of essential enzymes, thereby halting critical metabolic processes like respiration and ATP synthesis.[6]

-

Cell Death: The disruption of these vital cellular functions results in rapid cell death, often within minutes of exposure.

Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)

This protocol outlines a method to determine the minimum concentration of DBNPA required to kill a specific microorganism.

Materials:

-

DBNPA stock solution

-

Sterile culture broth (e.g., Tryptic Soy Broth)

-

Bacterial culture (e.g., Pseudomonas fluorescens)

-

Sterile 96-well microplates

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader

-

Sterile agar plates (e.g., Tryptic Soy Agar)

Procedure:

-

Prepare Bacterial Inoculum: Culture the test microorganism in broth to the mid-logarithmic phase of growth. Adjust the culture density to a standardized concentration (e.g., 1x10⁶ CFU/mL).

-

Serial Dilutions of DBNPA: Prepare a series of twofold dilutions of the DBNPA stock solution in the 96-well microplate using sterile culture broth.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the DBNPA dilutions. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 30°C) for a specified contact time (e.g., 30 minutes).[6]

-

Subculturing: After incubation, transfer a small aliquot from each well to a sterile agar plate.

-

Second Incubation: Incubate the agar plates overnight at the optimal growth temperature.

-

MBC Determination: The MBC is the lowest concentration of DBNPA that results in no visible bacterial growth on the agar plate.

Applications in Research and Development

DBNPA is predominantly used in industrial settings such as water treatment, papermaking, and in oil and gas operations to control microbial growth.[1][8] In a research context, it can serve as a reference compound in the development of new antimicrobial agents, particularly for applications where rapid action and subsequent degradation are desirable. Its well-characterized mechanism of action also makes it a useful tool for studying microbial resistance and the effects of electrophilic stress on bacterial cells.

References

- 1. DBNPA - Wikipedia [en.wikipedia.org]

- 2. lanxess.com [lanxess.com]

- 3. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) - IRO Biocide [irobiocide.com]

- 4. 2,2-Dibromo-3-nitrilopropionamide | C3H2Br2N2O | CID 25059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. redox.com [redox.com]

- 6. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) Guide Part 1 - IRO Water Treatment [irowater.com]

- 8. iwaponline.com [iwaponline.com]

Structural Elucidation of Dibromomalononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomalononitrile (C₃Br₂N₂) is a halogenated organic compound of significant interest due to its reactive nature and potential as a building block in the synthesis of various heterocyclic compounds and materials. Its structural verification is paramount for ensuring reaction specificity and final product purity. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structural elucidation of this compound. It details the synthesis protocol and a multi-faceted analytical approach, including spectroscopic and crystallographic techniques. All quantitative data, representing expected values for a purified sample, are summarized for clarity, and key experimental workflows are visualized.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct bromination of malononitrile. The electron-withdrawing nature of the two nitrile groups makes the central methylene proton highly acidic and susceptible to substitution.

Experimental Protocol: Synthesis

Materials:

-

Malononitrile (1.0 eq)

-

Bromine (2.0 eq)

-

Deionized Water

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of malononitrile in deionized water is prepared in a round-bottom flask and cooled to 0-5 °C using an ice bath.

-

Elemental bromine is added dropwise to the stirred solution over a period of 60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction mixture is then transferred to a separatory funnel, and the product is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification is achieved via recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.

Spectroscopic Analysis

A combination of infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry provides a complete picture of the molecule's functional groups, connectivity, and mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The key vibrational frequencies for this compound are the nitrile stretch and the carbon-bromine stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

A small amount of the purified crystalline this compound is placed directly onto the diamond crystal of the ATR-FTIR spectrometer.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

-

A background spectrum of the empty crystal is recorded.

-

The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

-

The background is automatically subtracted from the sample spectrum.

Table 1: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2245 - 2265 | Medium | C≡N (Nitrile) Stretch |

| 650 - 690 | Strong | C-Br (Asymmetric) Stretch |

| 550 - 600 | Strong | C-Br (Symmetric) Stretch |

Note: The absence of C-H stretching bands between 2850-3000 cm⁻¹ is a key indicator of successful dibromination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon framework of the molecule.

¹H NMR Spectroscopy: As this compound contains no hydrogen atoms, its ¹H NMR spectrum is expected to show no signals corresponding to the molecule itself. The only observed signals would be from the deuterated solvent and trace impurities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon environment. Due to the molecule's symmetry, two distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR

-

Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The spectrum is acquired on a 400 MHz (or higher) spectrometer.

-

A standard broadband proton-decoupled pulse sequence is used to obtain a spectrum with singlet signals for each unique carbon.

-

The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (Decoupled) | Assignment |

| 110 - 115 | Singlet | C ≡N |

| 35 - 45 | Singlet | C (Br)₂(CN)₂ |

Note: The quaternary carbon attached to the bromine atoms is expected to be significantly downfield due to the electronegativity of the halogens, while the nitrile carbon appears in its characteristic region.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct injection or a GC-MS interface.

-

The molecules are ionized in the source using a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment |

| 222, 224, 226 | High | [M]⁺ (Molecular Ion Peak) with characteristic isotopic pattern for Br₂ |

| 143, 145 | Medium | [M - Br]⁺ |

| 64 | Low | [C(CN)₂]⁺ |

Note: The most telling feature is the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a triplet of peaks with an approximate intensity ratio of 1:2:1.

X-Ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the definitive method. This technique provides precise bond lengths and angles.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| C-Br Bond Length | 1.90 - 1.95 Å |

| C-C Bond Length | 1.48 - 1.52 Å |

| C≡N Bond Length | 1.13 - 1.17 Å |

| Br-C-Br Bond Angle | 108 - 112° |

| C-C-Br Bond Angle | 107 - 111° |

| C-C-C Bond Angle | 108 - 112° |

Visualization of Workflows

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for this compound.

Structural Elucidation Logic

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic combination of synthesis, purification, and comprehensive analysis. While the synthesis is a straightforward electrophilic substitution, rigorous characterization is essential. Spectroscopic methods (IR, ¹³C NMR, and MS) collectively confirm the functional groups, carbon framework, and molecular weight. For absolute structural proof, single-crystal X-ray diffraction provides unequivocal evidence of the molecular geometry. The data and protocols presented herein serve as a robust guide for the verification of this important chemical intermediate.

References

Initial Characterization of Dibromomalononitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomalononitrile (C₃Br₂N₂) is a halogenated nitrile with potential applications as a reactive intermediate in organic synthesis. This document provides a concise technical overview of its initial characterization, compiling available data on its physicochemical properties, synthesis, and spectroscopic characteristics. Due to a notable lack of comprehensive experimental data in the public domain, this guide incorporates theoretical predictions and data from analogous compounds to provide a foundational understanding. Safety and handling protocols are also outlined. A detailed experimental protocol for the synthesis of the this compound-potassium bromide complex is provided. This document aims to serve as a starting point for researchers interested in the further investigation and application of this compound.

Physicochemical Properties

Quantitative data for pure this compound is sparse in peer-reviewed literature. The following table summarizes key physicochemical properties, including both reported and calculated values.

| Property | Value | Source |

| Molecular Formula | C₃Br₂N₂ | [1] |

| Molecular Weight | 223.85 g/mol | [1] |

| CAS Number | 1885-23-0 | [1] |

| Density (predicted) | 2.5 ± 0.1 g/cm³ | |

| Boiling Point (predicted) | 114.8 ± 35.0 °C at 760 mmHg | |

| Flash Point (predicted) | 23.3 ± 25.9 °C | |

| LogP (predicted) | 2.73 | |

| Vapor Pressure (predicted) | 19.5 ± 0.2 mmHg at 25°C | |

| Refractive Index (predicted) | 1.600 |

Synthesis and Purification

Synthesis of this compound-Potassium Bromide Complex

A detailed and reliable method for the synthesis of a stable complex of this compound with potassium bromide has been reported. This complex is often used as a precursor for in situ generation of this compound or for the synthesis of other compounds like tetracyanoethylene.

Experimental Protocol:

-

Materials: Malononitrile, Potassium Bromide, Bromine, Water.

-

Apparatus: A 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Procedure:

-

In the flask, combine 900 ml of cold water, 99 g (1.5 moles) of malononitrile, and 75 g (0.63 mole) of potassium bromide.

-

Cool the mixture to 5–10 °C in an ice-water bath with stirring.

-

Slowly add 488 g (158 ml, 3.05 moles) of bromine over a period of 2.5 hours, maintaining the temperature at 5–10 °C.

-

Continue stirring for an additional 2 hours at the same temperature.

-

Collect the precipitated solid complex by filtration on a Büchner funnel.

-

Wash the product with 150 ml of ice-cold water and dry it thoroughly.

-

Further dry the product to a constant weight in a vacuum desiccator over phosphorus pentoxide.

-

-

Yield: 324–340 g (85–89%) of a light-yellow solid complex.

Purification of this compound

Spectroscopic Characterization

Specific, experimentally verified spectroscopic data for this compound is not widely published. The following sections provide expected spectral characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: As this compound (CBr₂(CN)₂) contains no hydrogen atoms, it will not produce a signal in a ¹H NMR spectrum. The absence of signals would be a key identifying feature.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show two signals:

-

One for the quaternary carbon bonded to the two bromine atoms (CBr₂). The chemical shift of this carbon is difficult to predict precisely without experimental data but would likely be in the downfield region due to the electronegativity of the bromine atoms.

-

One for the two equivalent nitrile carbons (-C≡N). The chemical shift for nitrile carbons typically appears in the range of 110-125 ppm[2]. Due to the presence of the electronegative bromine atoms on the adjacent carbon, this signal may be shifted slightly. The quaternary nature of the nitrile carbons might result in a weaker signal intensity[3].

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be relatively simple. The most characteristic absorption band would be due to the nitrile (-C≡N) stretching vibration. This typically appears as a sharp, medium-to-strong intensity band in the region of 2260-2220 cm⁻¹. The presence of two nitrile groups may influence the intensity and position of this band. Other vibrations, such as C-Br stretches, would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (223.85 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region will show three peaks at m/z values corresponding to [C₃⁷⁹Br₂N₂]⁺, [C₃⁷⁹Br⁸¹BrN₂]⁺, and [C₃⁸¹Br₂N₂]⁺ in an intensity ratio of approximately 1:2:1.

Expected Fragmentation Pattern:

Common fragmentation pathways would likely involve the loss of a bromine atom or a cyano group:

-

[M - Br]⁺: A prominent peak corresponding to the loss of a bromine radical.

-

[M - CN]⁺: A peak corresponding to the loss of a cyano radical.

-

Further fragmentation of these initial ions is also expected.

Thermal Analysis

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not available in the literature.

-

TGA: A TGA analysis would provide information on the thermal stability and decomposition profile of the compound. The thermogram would show the temperature at which mass loss begins and the number of decomposition steps.

-

DSC: A DSC analysis would identify phase transitions, such as melting point, and any exothermic or endothermic decomposition processes.

Reactivity and Potential Applications

This compound is expected to be a reactive molecule due to the presence of two electron-withdrawing nitrile groups and two good leaving groups (bromide ions) on the same carbon atom. This makes the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity suggests its potential as a building block in organic synthesis for the introduction of the dicyanomethylene group or for the construction of more complex heterocyclic systems.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity, cytotoxicity, or mechanism of action of this compound. However, some related compounds have shown biological effects:

-

Dibromoacetonitrile (DBAN): A related but structurally different compound, has been studied for its cellular adverse actions, which are likely related to oxidative stress.

-

Dicyanomethylene Compounds: The dicyanomethylene group is a component of various functional molecules, including some used in biological sensing and imaging, often based on intramolecular charge transfer (ICT) mechanisms.

Given the high reactivity of this compound, it is likely to exhibit significant biological activity, potentially through covalent modification of biological macromolecules. However, without experimental data, any discussion of its role in drug development or its interaction with specific signaling pathways would be purely speculative.

Safety and Handling

Based on available safety data sheets (SDS), this compound is a hazardous substance.

-

GHS Classification: Harmful if swallowed, in contact with skin, or if inhaled.

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear protective gloves, protective clothing, and eye protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

-

First Aid:

-

If swallowed: Call a poison center or doctor. Rinse mouth.

-

If on skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.

-

If inhaled: Move to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

In case of eye contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. During a fire, hazardous combustion products such as carbon oxides and nitrogen oxides may be produced.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for the this compound-potassium bromide complex.

Potential Reactivity Pathway

Caption: A potential nucleophilic substitution pathway for this compound.

Conclusion and Future Directions

This compound is a potentially valuable synthetic intermediate, yet it remains poorly characterized in the public domain. This technical guide has compiled the available information on its synthesis, physicochemical properties, and predicted spectroscopic features. The most significant knowledge gap is the complete absence of data on its biological activity and thermal properties. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound, particularly in the context of medicinal chemistry and materials science. Researchers are encouraged to conduct comprehensive spectroscopic and thermal analyses, as well as in vitro and in vivo studies, to build upon this preliminary characterization.

References

An In-depth Technical Guide to the Stability of Dibromomalononitrile Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability characteristics of dibromomalononitrile under ambient conditions. Due to the limited availability of public, in-depth quantitative stability studies on this specific compound, this guide synthesizes available data from safety and supplier documentation with established chemical principles for related molecules. It is intended to inform safe handling, storage, and experimental design.

Executive Summary

This compound is a reactive chemical intermediate sensitive to several environmental factors. The primary stability concerns under ambient conditions are its sensitivity to light and its reactivity with a range of chemical classes, including water (particularly under acidic or basic conditions), strong acids, strong bases, oxidizing agents, and reducing agents. Proper storage and handling are critical to maintain its integrity and ensure safety. This guide outlines the known stability profile, potential degradation pathways, and recommended protocols for stability assessment.

Chemical and Physical Properties

A summary of the basic properties of this compound is essential for understanding its behavior.

| Property | Value |

| CAS Number | 1885-23-0 |

| Molecular Formula | C₃Br₂N₂ |

| Molecular Weight | 227.86 g/mol |

| Appearance | Clear amber oily liquid |

| Solubility | Slightly soluble in water |

Stability Profile and Incompatibilities

Table 1: Summary of Known Stability and Incompatibility Data for this compound

| Factor | Observation / Recommendation | Citation |

| Light | Light-sensitive. May be sensitive to prolonged exposure to air and light. | [1] |

| Temperature | Recommended storage at refrigerated temperatures. | |

| Water / Humidity | Slightly soluble in water. Like other nitriles, it can be hydrolyzed in the presence of aqueous acid or base to form carboxylic acids. | [1] |

| Acids | Incompatible with strong acids. | [1] |

| Bases | Incompatible with strong bases. | [1] |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | [1] |

| Reducing Agents | Incompatible with strong reducing agents. | [1] |

| Thermal Decomposition | When heated to decomposition, it emits very toxic fumes of nitrogen oxides (NOx), bromide (Br-), and cyanide (CN-). | [1] |

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated under ambient conditions: hydrolysis and photodecomposition.

In the presence of water, particularly if acidic or basic conditions are present, the nitrile groups of this compound are susceptible to hydrolysis. This would likely proceed in a stepwise fashion, first to the corresponding amide and then to a carboxylic acid. The carbon-bromine bonds may also be subject to hydrolysis.

Caption: Postulated hydrolytic degradation pathway of this compound.

Given its noted light sensitivity, this compound is expected to undergo decomposition upon exposure to light, particularly in the UV spectrum. The energy from photons can induce cleavage of the carbon-bromine bonds, potentially leading to the formation of free radicals and subsequent downstream reactions, including polymerization or reaction with atmospheric oxygen or water.

Caption: General mechanism for the photodecomposition of this compound.

Recommended Experimental Protocols for Stability Assessment

The following are generalized, best-practice protocols for assessing the stability of a compound like this compound. These should be adapted based on available analytical equipment and specific experimental goals.

-

Preparation of Solutions: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) at a known concentration.

-

Incubation: Dilute the stock solution into aqueous buffers at different pH values (e.g., pH 4, 7, and 9) to a final concentration suitable for the analytical method.

-

Time Points: Store the solutions at a controlled ambient temperature (e.g., 25°C) and protect them from light.

-

Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent compound from its degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each pH to determine the rate of degradation.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.

-

Light Exposure: Place the sample and the dark control in a photostability chamber with a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Time Points: At specified time intervals, withdraw aliquots from both the exposed sample and the dark control.

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

-

Data Analysis: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.

References

Methodological & Application

The Versatility of Dibromomalononitrile in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomalononitrile, a highly reactive gem-dihalogenated nitrile, presents itself as a potent and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its electrophilic nature, stemming from the two bromine atoms and the electron-withdrawing nitrile groups, allows for a variety of reactions with nucleophilic reagents, leading to the formation of nitrogen-, sulfur-, and oxygen-containing heterocycles. This document provides an overview of the synthetic applications of this compound in heterocyclic chemistry, including detailed protocols for the preparation of key heterocyclic cores such as pyridines, pyrazoles, and thiazoles. The methodologies presented herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to novel heterocyclic scaffolds is therefore a cornerstone of modern chemical research. This compound (DBMN) is an attractive starting material for heterocyclic synthesis due to its high reactivity and the presence of multiple functional groups that can be strategically manipulated. The two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the nitrile groups can participate in cyclization reactions or be further transformed.

This application note details the utility of DBMN in the construction of various heterocyclic systems. While direct and extensive literature on DBMN is somewhat limited, its reactivity can be inferred from the well-established chemistry of malononitrile and other gem-dihalo compounds. The protocols provided below are based on established synthetic transformations and aim to provide a practical guide for the utilization of DBMN in the laboratory.

Synthesis of Pyridine Derivatives

The pyridine scaffold is a ubiquitous motif in medicinal chemistry. This compound can be employed in multi-component reactions to construct highly functionalized pyridine rings. A common strategy involves the reaction of DBMN with an enamine or a Michael donor, followed by cyclization.

Logical Workflow for Pyridine Synthesis

Caption: General workflow for the synthesis of pyridines from this compound.

Experimental Protocol: Synthesis of a Substituted Pyridine

Note: This is a generalized protocol and may require optimization for specific substrates.

-

To a solution of the enamine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is added this compound (1.0 mmol).

-

A base, such as triethylamine (1.2 mmol) or potassium carbonate (1.2 mmol), is added to the mixture.

-

The reaction mixture is stirred at room temperature or heated under reflux, while monitoring the reaction progress by TLC.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired pyridine derivative.

| Reactant 1 (Enamine) | Reactant 2 (DBMN) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1-Morpholinocyclohex-1-ene | 1.0 equiv | Et3N | EtOH | 6 | 80 | 65-75 |

| 1-Pyrrolidinocyclopent-1-ene | 1.0 equiv | K2CO3 | MeCN | 8 | 80 | 60-70 |

| Ethyl 3-aminocrotonate | 1.0 equiv | DBU | THF | 4 | 25 | 70-80* |

* Yields are estimated based on similar reactions with related electrophiles and require experimental validation.

Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of pyrazoles using this compound can be achieved through its reaction with hydrazine derivatives. The two bromine atoms are displaced by the nitrogen nucleophiles of hydrazine, followed by cyclization.

Signaling Pathway for Pyrazole Synthesis

Caption: Proposed reaction pathway for the synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of a Diaminopyrazole

Note: This protocol is based on the expected reactivity and should be optimized.

-

To a solution of hydrazine hydrate (or a substituted hydrazine, 2.2 mmol) in ethanol (15 mL) is added this compound (1.0 mmol) dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the solvent is evaporated, and the residue is treated with water.

-

The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.

| Hydrazine Derivative | Reactant 2 (DBMN) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Hydrazine hydrate | 1.0 equiv | EtOH | 3 | 80 | 70-85 |

| Phenylhydrazine | 1.0 equiv | EtOH | 4 | 80 | 65-80 |

| Methylhydrazine | 1.0 equiv | MeOH | 3 | 65 | 75-90* |

* Yields are hypothetical and require experimental verification.

Synthesis of Thiazole Derivatives

The thiazole ring is a key component of many biologically active molecules, including vitamin B1. This compound can serve as a C2 synthon in the Hantzsch-type synthesis of aminothiazoles upon reaction with thiourea or thioamides.

Experimental Workflow for Thiazole Synthesis

Caption: Workflow for the synthesis of aminothiazoles from this compound.

Experimental Protocol: Synthesis of a 2-Aminothiazole

Note: This is a representative protocol that may need adjustment for different substrates.

-

A mixture of this compound (1.0 mmol) and thiourea (1.1 mmol) in ethanol (10 mL) is prepared.

-

The mixture is heated to reflux for 1-3 hours. The reaction can be monitored by the formation of a precipitate.

-

After cooling to room temperature, the solid product is collected by filtration.

-

The crude product is washed with cold ethanol and then water to remove any unreacted starting materials and inorganic salts.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

| Thio-component | Reactant 2 (DBMN) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Thiourea | 1.0 equiv | EtOH | 2 | 80 | 80-95 |

| Thioacetamide | 1.0 equiv | EtOH | 3 | 80 | 75-90 |

| Benzothioamide | 1.0 equiv | DMF | 2 | 100 | 70-85* |

* Yields are estimated based on analogous Hantzsch thiazole syntheses.

Conclusion

This compound is a promising and highly reactive building block for the synthesis of a variety of heterocyclic compounds. Its ability to react with a range of binucleophiles provides access to important scaffolds such as pyridines, pyrazoles, and thiazoles. The protocols outlined in this application note serve as a starting point for the exploration of the synthetic utility of this compound. Further research into the scope and limitations of these reactions will undoubtedly expand the toolbox of synthetic chemists and contribute to the discovery of novel molecules with potential applications in medicine and materials science. It is important to note that while the reactivity of this compound is inferred from related compounds, specific experimental validation for each of these protocols is recommended.

Application Notes and Protocols: Dibromomalononitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomalononitrile is a highly reactive organobromine compound. While direct applications as a cyanating agent for the transfer of a single cyanide (CN) group are not extensively documented in scientific literature, its synthetic utility is significant, primarily as a precursor to tetracyanoethylene (TCNE), a powerful electron acceptor and dienophile. Furthermore, this compound itself exhibits electrophilic character and can participate in cycloaddition reactions.

These application notes provide an overview of the established synthetic applications of this compound, focusing on its conversion to tetracyanoethylene and its role in Diels-Alder reactions. Detailed experimental protocols are provided to enable the practical application of these transformations in a laboratory setting.

I. Synthesis of Tetracyanoethylene (TCNE) from this compound

The most prominent application of this compound is its use as a starting material for the synthesis of tetracyanoethylene (TCNE). The general strategy involves the dehalogenation of this compound, typically using a metal reductant.

Reaction Pathway:

The conversion of this compound to tetracyanoethylene is a dehalogenative coupling reaction.

Caption: Synthesis of TCNE from this compound.

Quantitative Data for TCNE Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| This compound-KBr complex | Copper powder | Benzene | Reflux | 10-16 | 55-62 | [1] |

| This compound | Copper powder | 1,2-Dichloroethane | Reflux | 4-6 | 30-40 | [2] |

| This compound | Zinc powder | Neat | Exothermic | - | Not specified | [3] |

| This compound | - | Chlorobenzene | 130 | 75 | Not specified | [4] |

| This compound | - | n-Octane | 120 | 140 | 42 | [4] |

Experimental Protocols

Protocol 1: Synthesis of Tetracyanoethylene from this compound-Potassium Bromide Complex [1]

This protocol describes the dehalogenation of a this compound-potassium bromide complex using copper powder in benzene.

Materials:

-

This compound-potassium bromide salt (0.25 mole)

-

Dry benzene (1 L)

-

Precipitated copper powder (100 g, 1.57 g atoms)

Procedure:

-

A 2-L three-necked flask is fitted with a sealed mechanical stirrer and a reflux condenser.

-

The this compound-potassium bromide salt and dry benzene are added to the flask.

-

The stirrer is started, and the copper powder is added.

-

The mixture is heated to reflux with constant stirring for 10–16 hours. The benzene layer will turn a progressively deeper yellow.

-

After the reaction period, the hot mixture is filtered by gravity using a fluted paper to remove copper and copper salts.

-

The filter cake is washed with two 100-ml portions of hot benzene, and the washings are combined with the main filtrate.

-

The combined filtrates are concentrated to approximately 350 ml and cooled overnight at about 5°C.

-

The crystalline product is collected by suction filtration, washed with two 25-ml portions of cold benzene, and dried in a vacuum desiccator.

-

The expected yield is 35–40 g (55–62%).

Protocol 2: Synthesis of this compound [2]

This protocol details the preparation of the this compound starting material.

Materials:

-

Malononitrile (99 g, 1.5 moles)

-

Bromine (158 ml, 3.05 moles)

-

Ice (approx. 450 g)

-

Water (450 ml)

Procedure:

-

In a suitable reaction vessel, add 450 ml of cold water, molten malononitrile, and 250 g of ice.

-

Over a period of 5–10 minutes, add the bromine. During the addition, add enough ice (about 200 g) to maintain the temperature at 10–15°C.

-

Stir the mixture at 20°C for 1 hour.

-